![molecular formula C5H5BrN2O B049384 (5-Bromopyrimidin-2-yl)methanol CAS No. 22433-12-1](/img/structure/B49384.png)
(5-Bromopyrimidin-2-yl)methanol
Overview
Description
(5-Bromopyrimidin-2-yl)methanol is a chemical compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and features a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the pyrimidine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Bromopyrimidines, in general, are known to interact with various biological targets due to their structural similarity to natural pyrimidines .
Mode of Action
Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles under certain conditions . This property could potentially allow (5-Bromopyrimidin-2-yl)methanol to interact with its targets and induce changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Bromopyrimidin-2-yl)methanol can be synthesized through various methods. One common approach involves the reduction of methyl 5-bromopyrimidine-2-carboxylate using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature . Another method includes the reaction of 5-bromopyrimidine with formaldehyde in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction or substitution reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: (5-Bromopyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (5-bromopyrimidin-2-yl)methanal.
Reduction: The compound can be reduced to (5-bromopyrimidin-2-yl)methane.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) in methanol are used for nucleophilic substitution reactions.
Major Products:
Oxidation: (5-Bromopyrimidin-2-yl)methanal.
Reduction: (5-Bromopyrimidin-2-yl)methane.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
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Intermediate in Drug Synthesis :
(5-Bromopyrimidin-2-yl)methanol serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of new drugs targeting diseases such as cancer, viral infections, and inflammatory conditions . -
Antitumor Activity :
Research indicates that derivatives of this compound exhibit significant antitumor activity. For example, studies have shown that compounds containing the brominated pyrimidine ring can inhibit tumor growth through various mechanisms, including interference with nucleic acid synthesis . -
Antiviral Properties :
The compound is also being explored for its antiviral properties. Its ability to modify nucleic acid interactions makes it a candidate for developing antiviral agents against RNA viruses .
Organic Synthesis Applications
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Versatile Building Block :
The unique structure of this compound provides a versatile scaffold for synthesizing other organic compounds. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, allowing researchers to introduce different functional groups selectively . -
Synthesis of Bioactive Molecules :
The compound's reactivity enables the design of novel bioactive molecules through strategic modifications, enhancing their pharmacological profiles . This approach has been successfully employed in synthesizing compounds with improved efficacy and reduced toxicity.
Biological Interaction Studies
Research involving this compound focuses on its interactions with biological macromolecules like proteins and nucleic acids. These studies are crucial for understanding the compound's mechanism of action and assessing the safety and efficacy of derived compounds .
Comparison with Similar Compounds
(5-Bromopyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of pyrimidine.
(4,6-Dimethylpyrimidin-2-yl)methanol: Features additional methyl groups at the 4 and 6 positions.
(5-Chloro-2-(hydroxymethyl)pyrimidine): Contains a chlorine atom instead of bromine.
Uniqueness: (5-Bromopyrimidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position and the hydroxymethyl group at the 2-position makes it a versatile intermediate for various synthetic applications .
Biological Activity
(5-Bromopyrimidin-2-yl)methanol is a chemical compound with significant biological activity, making it a valuable subject of study in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Overview of the Compound
- Chemical Formula : CHBrNO
- Molecular Weight : 189.01 g/mol
- CAS Number : 22433-12-1
This compound is characterized by a bromine atom at the 5-position of the pyrimidine ring and a hydroxymethyl group at the 2-position, which contributes to its unique reactivity and biological activity .
The mechanism through which this compound exerts its biological effects is primarily linked to its structural similarity to natural pyrimidines. It interacts with various biological targets, particularly enzymes and receptors involved in cellular processes. Bromopyrimidines are known to undergo nucleophilic displacement reactions, which can lead to the formation of biologically active metabolites .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Efficacy
Organism | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | High | |
Pseudomonas aeruginosa | Moderate | |
Candida albicans | High |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activities. Molecular docking studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This property makes it a potential candidate for developing anti-inflammatory drugs .
Case Studies and Research Findings
- Synthesis and Activity Assessment : A study synthesized various derivatives of this compound and assessed their biological activity. The results indicated that certain derivatives exhibited enhanced potency against bacterial strains compared to standard antibiotics like Imipenem and Nalidixic acid .
- Synergistic Effects : In combination therapies, this compound derivatives showed synergistic effects when paired with other antibiotics, enhancing their overall efficacy against resistant bacterial strains .
- Molecular Modeling : Docking studies revealed that this compound binds effectively to the active sites of target enzymes such as DNA gyrase, suggesting a mechanism for its antibacterial action .
Applications in Research and Industry
This compound serves multiple roles in scientific research:
- Biochemical Assays : It is utilized as a probe in molecular biology studies due to its ability to interact with nucleophiles and enzymes.
- Pharmaceutical Development : As an intermediate in synthesizing pharmaceutical compounds, it plays a crucial role in developing drugs targeting specific diseases .
Properties
IUPAC Name |
(5-bromopyrimidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHVXSBXNUJBGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608669 | |
Record name | (5-Bromopyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22433-12-1 | |
Record name | (5-Bromopyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Bromopyrimidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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